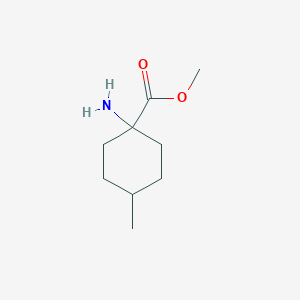

Methyl 1-amino-4-methylcyclohexane-1-carboxylate

Description

Methyl 1-amino-4-methylcyclohexane-1-carboxylate (CAS: 181300-38-9) is a cyclohexane derivative featuring a methyl ester group at position 1 and a methyl substituent at position 4 of the cyclohexane ring. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.3 g/mol . The compound exists as a colorless to brown liquid with a boiling point of 279.7°C (at 760 mmHg) and a density of 0.97 g/cm³. Its IUPAC name and structural features (e.g., the amino group at position 1) make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

methyl 1-amino-4-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7-3-5-9(10,6-4-7)8(11)12-2/h7H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRALRQVSKYBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-4-methylcyclohexane-1-carboxylate typically involves the reaction of 4-methylcyclohexanone with methylamine and a suitable esterifying agent. One common method includes the following steps:

Formation of the imine intermediate: 4-methylcyclohexanone reacts with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the corresponding amine.

Esterification: The amine is then esterified using methanol and an acid catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-amino-4-methylcyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.

Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-amino-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physical properties of Methyl 1-amino-4-methylcyclohexane-1-carboxylate and related compounds:

Biological Activity

Methyl 1-amino-4-methylcyclohexane-1-carboxylate (MAMC) is a compound of significant interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MAMC features a cyclohexane ring substituted with an amino group and a carboxylate moiety, giving it unique chemical properties. The molecular formula is with a molecular weight of approximately 173.24 g/mol. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of MAMC is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding and electrostatic interactions with biomolecules, while the cyclohexane ring provides a hydrophobic environment that can modulate enzyme and receptor activities.

Interaction with Enzymes

MAMC has been shown to inhibit certain enzymatic pathways, particularly those involved in neurotransmitter modulation. It may act as a competitive inhibitor for enzymes that regulate neurotransmitter levels, thereby influencing synaptic transmission and neuronal excitability.

Pharmacological Applications

Research indicates that MAMC exhibits potential as a building block in the synthesis of pharmaceuticals targeting neurological conditions. Its structural similarity to neurotransmitters suggests it could play a role in modulating synaptic transmission.

Case Studies

- Neurotransmitter Modulation : Studies have reported that MAMC can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as epilepsy or anxiety disorders. Its interaction with glycine receptors has been explored, indicating a possible mechanism for its proconvulsant effects under certain conditions .

- Antifibrinolytic Activity : MAMC has been investigated for its antifibrinolytic properties, similar to those observed in related compounds like tranexamic acid. It is thought to inhibit plasminogen activation, which could be beneficial in managing bleeding disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 1-amino-4-methoxycyclohexanecarboxylate | C₉H₁₇NO₃ | Contains a methoxy group instead of a methyl group |

| 4-Amino-1-methylcyclohexane-1-carboxylate hydrochloride | C₇H₁₄ClN₁O₂ | Lacks the additional methyl substitution on the cyclohexane ring |

| Racemic Methyl (1R,4R)-1-amino-4-methylcyclohexane-1-carboxylate hydrochloride | C₉H₁₈ClNO₂ | Different stereochemistry affecting biological activity |

Q & A

Q. Q1. What are the common synthetic routes for Methyl 1-amino-4-methylcyclohexane-1-carboxylate?

Synthesis typically begins with 4-methylcyclohexanecarboxylic acid derivatives. A two-step approach involves:

Esterification : Reacting 4-methylcyclohexanecarboxylic acid with methanol under acid catalysis to form the methyl ester.

Amination : Introducing the amino group via nucleophilic substitution or reductive amination. For example, reacting the ester with ammonia or a protected amine derivative under conditions that preserve stereochemistry (e.g., using NaBH₃CN for reductive amination) .

Key Considerations : Monitor reaction pH and temperature to avoid side products like over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Advanced Synthesis

Q. Q2. How can enantiomeric purity be optimized during synthesis?

Enantioselective synthesis requires chiral catalysts or resolution techniques:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during amination to induce asymmetry .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer of a racemic intermediate .

- Crystallization : Utilize chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers .

Data Contradiction Note : Conflicting yields may arise from solvent polarity effects—polar aprotic solvents (DMF, DMSO) often improve stereochemical control but may reduce reaction rates .

Basic Structural Characterization

Q. Q3. What analytical methods validate the compound’s structure?

- NMR : ¹H and ¹³C NMR confirm the cyclohexane ring, methyl, amino, and ester groups. Key signals:

- X-ray Crystallography : Resolve absolute configuration using SHELX for refinement. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Advanced Structural Characterization

Q. Q4. How to address anisotropic displacement or twinning in crystallographic data?

- Anisotropic Refinement : Use SHELXL to model displacement parameters. Exclude high-angle data if thermal motion obscures electron density .

- Twinning : Apply the Hooft parameter in SHELXL for twin refinement. For pseudo-merohedral twins, use the TWIN/BASF commands .

Case Study : A 2024 study resolved twinning in a similar cyclohexane derivative by merging data from multiple crystals and applying a twin matrix .

Biological Activity

Q. Q5. What methodologies assess its interactions with enzymes/receptors?

- In Vitro Assays :

- Molecular Docking : Use AutoDock Vina to predict binding poses, focusing on hydrogen bonding between the amino group and active-site residues .

Advanced Biological Studies

Q. Q6. How to design structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Modify the methyl or amino group (e.g., 4-ethyl or 1-cyclopropyl substitutions) .

- Pharmacophore Mapping : Identify critical moieties using CoMFA/CoMSIA models. For example, the amino group’s position on the cyclohexane ring significantly affects receptor binding .

- In Vivo Testing : Evaluate metabolic stability in rodent models via LC-MS/MS pharmacokinetic profiling .

Data Contradiction Analysis

Q. Q7. How to resolve discrepancies between spectroscopic and crystallographic data?

- Case Example : If NMR suggests equatorial amino placement but X-ray shows axial, verify sample purity (HPLC) and consider dynamic effects (VT-NMR to probe ring flipping) .

- DFT Calculations : Compare experimental and computed NMR shifts (Gaussian 16, B3LYP/6-31G**) to identify conformational preferences .

Safety and Handling

Q. Q8. What protocols ensure safe handling in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C under nitrogen to prevent hydrolysis .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.